4-Chloro-3-fluoro-2-hydroxyphenylboronic acid
Description
Significance of Arylboronic Acids as Versatile Synthetic Intermediates
Arylboronic acids are organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their prominence largely stems from their role as key coupling partners in palladium-catalyzed cross-coupling reactions. These reactions, most notably the Suzuki-Miyaura coupling, provide a powerful and efficient method for the formation of carbon-carbon (C-C) bonds. The ability to create these bonds with high selectivity and functional group tolerance has made arylboronic acids fundamental reagents in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their general stability to air and moisture, coupled with the ease of preparation and handling, further enhances their utility as synthetic intermediates.
Overview of Strategic Applications of Boronic Acids in Organic Transformations
The strategic application of boronic acids extends across a wide array of organic transformations. The Suzuki-Miyaura coupling remains the most prominent, enabling the synthesis of biaryls, styrenes, and conjugated systems that are core structures in many biologically active molecules and organic materials. Beyond C-C bond formation, boronic acids participate in Chan-Lam and Liebeskind-Srogl coupling reactions to form carbon-heteroatom (C-N, C-O) bonds. Furthermore, their utility is seen in dehydrative C-alkylation and allylation reactions, where they act as catalysts. The unique electronic nature of the boronic acid moiety also allows for its use in the development of chemical sensors and in medicinal chemistry, where the boronic acid group can act as a pharmacophore, interacting with biological targets.
Positioning of 4-Chloro-3-fluoro-2-hydroxyphenylboronic Acid within the Boronic Acid Landscape: A Multisubstituted Arylboronic Acid
4-Chloro-3-fluoro-2-hydroxyphenylboronic acid is a specialized member of the arylboronic acid family, distinguished by its highly substituted aromatic ring. The presence of multiple, distinct functional groups—a chloro group, a fluoro group, and a hydroxyl group—positions it as a highly functionalized and potentially versatile synthetic building block.
The specific arrangement of these substituents significantly modulates the electronic and steric properties of the molecule:
Halogen Substituents (Chloro and Fluoro): The electron-withdrawing nature of the chlorine and fluorine atoms influences the Lewis acidity of the boron center, which can affect its reactivity in transmetalation, a key step in cross-coupling reactions. Halogen atoms also provide additional sites for further synthetic modifications.
Hydroxyl Substituent: The ortho-hydroxyl group can participate in intramolecular interactions, potentially influencing the orientation and reactivity of the boronic acid group. It can also serve as a handle for derivatization or act as a directing group in subsequent reactions.
This trifunctional substitution pattern makes 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid a valuable intermediate for constructing complex molecules where precise control over substitution is required. While detailed research findings on this specific compound are not widely available in public literature, its structure is analogous to other substituted phenylboronic acids used in the synthesis of herbicides and pharmaceutical agents. google.com
Below is a data table detailing the chemical properties of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid, derived from its structure.
| Property | Value |
| IUPAC Name | (4-Chloro-3-fluoro-2-hydroxyphenyl)boronic acid |
| Molecular Formula | C₆H₅BClFO₃ |
| Molecular Weight | 190.37 g/mol |
| Structure | A phenyl ring substituted with a boronic acid group at position 1, a hydroxyl group at position 2, a fluoro group at position 3, and a chloro group at position 4. |
Note: As this compound is a specialized chemical, a specific CAS Number is not broadly registered or available in major public databases.
Scope and Objectives of Research on 4-Chloro-3-fluoro-2-hydroxyphenylboronic Acid
The primary research objective for a compound like 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid is to leverage its unique substitution pattern for the synthesis of novel, high-value molecules. The scope of research would encompass:
Exploration of Reactivity: Investigating its efficacy and selectivity in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex biaryl compounds. The interplay of the three different substituents is expected to confer unique reactivity profiles.
Synthesis of Bioactive Molecules: Utilizing it as a key intermediate in the synthesis of potential pharmaceutical or agrochemical candidates. The specific halogen and hydroxyl functionalities are common features in many active compounds, influencing properties like metabolic stability and binding affinity. For instance, related 4-chloro-2-fluoro-3-substituted-phenylboronic acids are known intermediates for herbicidal compounds. google.com
Development of Novel Materials: Incorporating this functionalized aromatic unit into polymers or other materials to impart specific electronic or physical properties.
The overarching goal is to use this pre-functionalized building block to streamline the synthesis of complex target molecules, avoiding multiple, sequential substitution reactions on a simpler aromatic core.
Properties
IUPAC Name |
(4-chloro-3-fluoro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAINWUUKTXUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)F)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 3 Fluoro 2 Hydroxyphenylboronic Acid
Retrosynthetic Disconnection Strategies for Functionalized Arylboronic Acids
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.in For 4-chloro-3-fluoro-2-hydroxyphenylboronic acid, the key disconnections involve the carbon-boron (C-B) bond and the bonds forming the aromatic core with its specific substitution pattern.
A primary retrosynthetic disconnection breaks the C-B bond, leading to a functionalized aryl halide or a related precursor and a boron source. This approach forms the basis for methods like halogen-metal exchange followed by borylation or palladium-catalyzed cross-coupling reactions. The choice of the leaving group (e.g., bromine, iodine) on the aromatic ring is crucial and depends on the subsequent boronation method.
Alternatively, a disconnection can be envisioned where the boronic acid group is introduced via direct C-H activation. This strategy relies on the inherent reactivity of a C-H bond, often guided by a directing group already present on the aromatic ring. In the case of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid, the hydroxyl group can serve as an effective directing group for ortho-metalation.
Precursor Identification and Preparation Pathways to the Aromatic Core
The synthesis of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid fundamentally relies on the availability of a suitably substituted aromatic precursor. A key and logical starting material is 2-chloro-3-fluorophenol (B1588880).
The preparation of 2-chloro-3-fluorophenol can be approached through various synthetic routes. One documented method involves the reaction of 2-nitro-3-chlorophenol with hydrofluoric acid. Another pathway starts from 1,3-dichloro-2-fluoro-4-nitrobenzene, proceeding through a series of transformations including nucleophilic substitution, reduction of the nitro group, deamination, and demethylation to yield the desired 2-fluoro-3-chlorophenol. google.com A multi-step synthesis beginning with p-fluoroaniline has also been reported to produce related isomers like 2-chloro-5-fluorophenol, highlighting the general strategies employed for synthesizing halogenated phenols. guidechem.com
The availability and synthesis of these precursors are pivotal, as the final boronation step's success often hinges on the precursor's structure and reactivity.
Direct Boronation Routes to 4-Chloro-3-fluoro-2-hydroxyphenylboronic Acid
Direct boronation methods involve the introduction of the boronic acid group onto the pre-formed aromatic core. These routes can be categorized based on the method of activating the aromatic ring.
Halogen-Metal Exchange and Subsequent Boronation (e.g., using lithium or magnesium reagents)
Halogen-metal exchange is a classic and powerful method for the preparation of organometallic reagents, which can then be trapped with an electrophilic boron source to form the desired boronic acid. wikipedia.org This process typically involves the reaction of an aryl halide (usually a bromide or iodide) with an organolithium reagent (like n-butyllithium or t-butyllithium) at low temperatures. researchgate.netias.ac.in The resulting aryllithium species is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the arylboronic acid. google.com
For the synthesis of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid, a plausible precursor would be a dihalogenated phenol (B47542), for instance, 2-bromo-4-chloro-3-fluorophenol (B12100761). The hydroxyl group would likely require protection prior to the halogen-metal exchange to prevent deprotonation by the organolithium reagent. The choice of protecting group is critical to ensure it is stable under the reaction conditions and can be readily removed afterward. The exchange rate of halogens generally follows the trend I > Br > Cl, making an aryl bromide or iodide the preferred substrate for this transformation. wikipedia.org Grignard reagents, formed from the reaction of aryl halides with magnesium, can also be used in a similar fashion. nih.gov
A patent describes a method for synthesizing 4-chloro-2-fluoro-3-substituted-phenylboronic acids by reacting a 3-chloro-1-fluoro-2-substituted benzene (B151609) compound with an alkyl lithium compound, followed by quenching with an electrophilic boronic acid derivative and hydrolysis. google.com
Directed Ortho Metalation (DoM) Strategies Assisted by the Hydroxyl Group
Directed Ortho Metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic compounds. nih.gov This method utilizes a directing group on the aromatic ring to guide a metalating agent (typically an organolithium reagent) to deprotonate the adjacent ortho position. harvard.edu The hydroxyl group is a potent directing group in DoM. wku.edu
In the context of synthesizing 4-chloro-3-fluoro-2-hydroxyphenylboronic acid, the hydroxyl group of the 2-chloro-3-fluorophenol precursor can direct lithiation to the C2 position. The process would involve treating the protected phenol with a strong base like n-butyllithium or lithium diisopropylamide (LDA) to generate an ortho-lithiated species. This intermediate is then reacted with a boron electrophile, such as trialkyl borate, to install the boronic acid moiety. Subsequent deprotection of the hydroxyl group would yield the final product. The presence of other substituents on the ring can influence the regioselectivity of the metalation.
Palladium-Catalyzed C-H Boronation Approaches
In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct borylation of arenes. nih.gov Palladium-catalyzed C-H borylation allows for the conversion of a C-H bond directly to a C-B bond, often with high regioselectivity. acs.org These reactions typically employ a palladium catalyst, a ligand, a boron source (like bis(pinacolato)diboron (B136004), B₂pin₂), and an oxidant. acs.org
For the synthesis of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid, a palladium-catalyzed C-H borylation of 4-chloro-3-fluorophenol (B1349760) could be envisioned. The regioselectivity of such a reaction would be a critical factor, influenced by both electronic and steric effects of the substituents. While ortho-borylation directed by a hydroxyl group is common, achieving selective borylation at the desired position in a polysubstituted ring can be challenging. Iridium-catalyzed C-H borylation is another important method, which can exhibit different regioselectivity patterns compared to palladium catalysis. acs.orgnih.govrsc.org
Cross-Coupling Approaches for Boronic Acid Formation (e.g., Miyaura Boronylation from related aryl halides or pseudohalides)
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide (like a triflate) and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). alfa-chemistry.comorganic-chemistry.org This reaction is a highly versatile and widely used method for the synthesis of arylboronic esters, which can then be hydrolyzed to the corresponding boronic acids. researchgate.net
To synthesize 4-chloro-3-fluoro-2-hydroxyphenylboronic acid via this route, a suitable precursor would be a dihalogenated phenol, such as 2-bromo-4-chloro-3-fluorophenol or the corresponding iodide or triflate. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). nih.govmdpi.com The reaction conditions are generally mild and tolerate a wide range of functional groups, making it an attractive method for the synthesis of highly functionalized arylboronic acids. organic-chemistry.org
Functional Group Interconversion Strategies to Introduce the Boronic Acid Moiety
The introduction of a boronic acid group onto an aromatic ring is a cornerstone of modern synthetic chemistry, primarily due to the versatility of the resulting compounds in cross-coupling reactions. For a molecule like 4-chloro-3-fluoro-2-hydroxyphenylboronic acid, the primary strategies involve the conversion of an aryl-halogen or an aryl-hydrogen bond into an aryl-boron bond.
One of the most prevalent methods for synthesizing arylboronic acids is through the reaction of an organometallic intermediate with a trialkyl borate, followed by hydrolysis. nih.gov This typically involves a halogen-lithium exchange or the formation of a Grignard reagent from a suitable aryl halide precursor. nih.gov For the synthesis of a related compound, 4-chloro-2-fluoro-3-substituted-phenylboronic acid, a common pathway involves reacting the corresponding substituted benzene compound with an alkyllithium reagent, such as n-butyllithium, to generate a highly reactive aryllithium species. This intermediate is then quenched with an electrophilic boronic acid derivative, like trimethyl borate or triisopropyl borate, to form a boronic ester, which is subsequently hydrolyzed to yield the final boronic acid. google.com
Another powerful technique is the palladium-catalyzed Miyaura borylation reaction. This method allows for the direct conversion of aryl halides or triflates into arylboronic esters using a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This approach often offers greater functional group tolerance compared to organolithium-based methods. organic-chemistry.org
The table below summarizes these common functional group interconversion strategies.
| Method | Starting Material | Key Reagents | Intermediate | Advantages | Disadvantages |
| Organolithium Route | Aryl Halide (e.g., Aryl Bromide) | Alkyllithium (e.g., n-BuLi), Trialkyl Borate | Aryllithium | High reactivity, often high yields. | Requires very low temperatures, sensitive to moisture and air, limited functional group tolerance. |
| Grignard Route | Aryl Halide (e.g., Aryl Bromide/Iodide) | Magnesium (Mg), Trialkyl Borate | Grignard Reagent (ArMgX) | More tolerant of functional groups than organolithiums, less hazardous. | Can be sluggish for less reactive halides (chlorides). google.com |
| Miyaura Borylation | Aryl Halide or Trifl ate | Diboron Reagent (e.g., B₂pin₂), Palladium Catalyst, Base | Boronic Ester | Excellent functional group tolerance, milder conditions. | Cost of palladium catalyst, requires optimization of ligands and base. |
Regioselectivity and Chemoselectivity Considerations in Synthesis
When synthesizing a polysubstituted molecule such as 4-chloro-3-fluoro-2-hydroxyphenylboronic acid, controlling the position of the incoming boronic acid group (regioselectivity) and preventing unwanted side reactions with existing functional groups (chemoselectivity) are paramount.
Regioselectivity: The regiochemical outcome of the borylation is dictated by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH), chloro (-Cl), and fluoro (-F) groups. In electrophilic aromatic substitution, the hydroxyl group is a powerful activating and ortho, para-directing group. However, for syntheses involving lithiation, the concept of Directed ortho-Metalation (DoM) is often the most influential factor. The hydroxyl group (or a protected derivative) can direct an organolithium base to deprotonate the adjacent ortho position due to coordination. In the context of a potential precursor like 3-chloro-2-fluorophenol, the hydroxyl group would strongly direct lithiation to the C2 position, which is the desired site for introducing the boronic acid moiety. This directing effect is generally stronger than any influence from the halogen substituents.
Chemoselectivity: A primary chemoselectivity challenge in this synthesis is the presence of the acidic phenolic proton of the hydroxyl group. Strong bases like n-butyllithium would preferentially deprotonate the hydroxyl group rather than perform the desired halogen-lithium exchange or C-H activation. google.com To circumvent this, the hydroxyl group must typically be protected with a suitable protecting group prior to the borylation step. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). google.com After the successful introduction of the boronic acid moiety, this protecting group is removed in a subsequent step to reveal the final 2-hydroxyphenylboronic acid structure.
The following table outlines the key selectivity considerations:
| Consideration | Controlling Factor | Strategy | Rationale |
| Regioselectivity | Directing effects of -OH, -F, -Cl groups | Utilize Directed ortho-Metalation (DoM) | The hydroxyl group is a powerful directing group, ensuring lithiation and subsequent borylation occurs at the C2 position adjacent to it. |
| Chemoselectivity | Acidity of the phenolic proton | Protection of the hydroxyl group | Prevents the organolithium reagent from being consumed by an acid-base reaction, allowing it to act as a base for deprotonation or as a nucleophile in halogen exchange. |
Scalable Synthesis and Process Optimization for Industrial and Large-Scale Applications
Transitioning a synthetic route from a laboratory benchtop to an industrial scale introduces a new set of challenges focused on safety, cost-effectiveness, efficiency, and environmental impact. The scalable synthesis of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid requires careful optimization of each step.
Key Optimization Parameters:
Starting Material Selection: The choice of a readily available, cost-effective, and safe starting material is crucial.
Reagent and Solvent Choice: On a large scale, the use of highly flammable or toxic reagents and solvents is minimized. For example, while n-butyllithium is effective, it is pyrophoric and requires stringent handling protocols. Alternative, safer metalation agents or transitioning to a catalytic process like Miyaura borylation might be explored. Solvents are chosen based on reaction performance, cost, safety, and ease of recovery and recycling.
Reaction Conditions: Temperature, pressure, reaction time, and mixing efficiency are critical parameters that must be optimized. Maintaining homogenous reaction conditions is key to ensuring consistent product quality and high yields. researchgate.net Cryogenic conditions, often required for organolithium chemistry, are energy-intensive and expensive to maintain on a large scale. Developing a process that operates at or near ambient temperature is highly desirable.
Work-up and Isolation: The isolation and purification of the final product must be efficient and scalable. A patent for a similar compound highlights the importance of the isolation process, describing a method to isolate the boronic acid from a mixture of water and a water-miscible organic solvent by adding a salt to improve partitioning and yield. google.com Crystallization is often preferred over chromatography for purification on an industrial scale due to lower cost and solvent consumption.
Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is mandatory to ensure safe operation on a large scale. This includes managing exotherms, handling pyrophoric materials, and controlling the release of any toxic by-products.
| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |
| Reagents | Efficacy is primary; cost and hazard are secondary. (e.g., n-BuLi) | Safety, cost, availability, and ease of handling are paramount. (e.g., explore Grignards or catalytic methods). |
| Temperature | Wide range is accessible (e.g., -78 °C). | Energy costs and equipment limitations favor near-ambient temperatures. |
| Purification | Flash chromatography is common. | Crystallization, distillation, and extraction are preferred for cost and throughput. |
| Yield | Maximizing chemical yield is the main goal. | Overall process efficiency, including cycle time and waste generation, is critical. |
| Process Control | Manual control of additions and temperature. | Automated process control for safety, consistency, and optimization. |
Applications of 4 Chloro 3 Fluoro 2 Hydroxyphenylboronic Acid in Advanced Organic Synthesis
As a Key Building Block in Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. Boronic acids are crucial reagents in many of these transformations due to their stability, low toxicity, and functional group tolerance.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for synthesizing biaryls, styrenes, and polyolefins by coupling organoboron compounds with halides or pseudohalides. The catalytic cycle typically involves the oxidative addition of a palladium(0) complex to the halide, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Copper-Mediated Liebeskind-Srogl Cross-Coupling
The Liebeskind-Srogl coupling is a unique reaction that forms a carbon-carbon bond by coupling a thioester with a boronic acid. wikipedia.org It is catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). nih.govrsc.org A key advantage of this reaction is that it proceeds under neutral conditions, making it compatible with base-sensitive functional groups. nih.govresearchgate.net The reaction scope includes various thioesters and boronic acids, and it has been applied in the synthesis of complex natural products. wikipedia.org
Without specific studies involving 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid, it is not possible to provide the detailed research findings, data tables, and specific examples requested.
Other Transition Metal-Catalyzed Cross-Coupling Methodologies (e.g., Rhodium- or Nickel-catalyzed reactions)
Beyond palladium-catalyzed reactions, other transition metals like rhodium and nickel are pivotal in cross-coupling chemistry and offer alternative or complementary reactivity.
Rhodium-Catalyzed Reactions: Rhodium catalysts are well-known for their utility in 1,4-addition reactions of arylboronic acids to α,β-unsaturated carbonyl compounds, a process also known as conjugate addition. While specific examples employing 4-chloro-3-fluoro-2-hydroxyphenylboronic acid are not prominent, the general mechanism involves the formation of an aryl-rhodium species that then adds to the electron-deficient olefin. Such reactions are valuable for the construction of carbon-carbon bonds in complex molecules. Highly enantioselective versions of these reactions are also common, often employing chiral ligands to induce asymmetry.
Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions. Nickel catalysts can activate a broader range of electrophiles, including those derived from phenols, and are effective in coupling reactions involving sterically hindered substrates. For a compound like 4-chloro-3-fluoro-2-hydroxyphenylboronic acid, nickel catalysis could be particularly advantageous. For instance, nickel-catalyzed Suzuki-Miyaura couplings are well-established and can be effective for the formation of biaryl compounds. The general catalytic cycle is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination.
A general representation of a nickel-catalyzed cross-coupling reaction is shown below:
Table 1: Potential Nickel-Catalyzed Cross-Coupling Partners for 4-Chloro-3-fluoro-2-hydroxyphenylboronic Acid
| Coupling Partner | Product Type | Potential Significance |
| Aryl Halides/Triflates | Biaryl Compounds | Access to complex scaffolds for pharmaceuticals and materials science. |
| Alkyl Halides | Alkylated Arenes | Introduction of alkyl chains onto the aromatic ring. |
| Amines | Arylamines | Formation of C-N bonds, crucial in medicinal chemistry. |
Photo-Redox Catalyzed Cross-Coupling Incorporating Boronic Acids
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under mild conditions. In the context of boronic acids, photoredox catalysis can facilitate cross-coupling reactions through pathways distinct from traditional transition-metal catalysis.
The general principle involves a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) with a suitable substrate to generate a radical. While specific studies detailing the use of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid in this context are scarce, arylboronic acids, in general, can be activated through various photoredox-mediated pathways. For instance, the formation of an electron-rich ate complex between the boronic acid and a base can facilitate its oxidation by the excited photocatalyst to generate an aryl radical. This aryl radical can then participate in various C-C and C-heteroatom bond-forming reactions. Dual catalysis systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), have also proven to be highly effective for a wide range of cross-coupling reactions.
Role in Non-Cross-Coupling Organic Transformations
The utility of arylboronic acids extends beyond cross-coupling reactions. The Lewis acidic nature of the boron atom and the reactivity of the aryl group can be harnessed in a variety of other organic transformations.
Carbonyl Activation and Nucleophilic Additions
Arylboronic acids can act as Lewis acid catalysts to activate carbonyl compounds towards nucleophilic attack. The vacant p-orbital on the boron atom can interact with the lone pair of electrons on the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation can facilitate a range of transformations, including additions of nucleophiles like organometallic reagents or cyanide. While specific data for 4-chloro-3-fluoro-2-hydroxyphenylboronic acid is not available, the electronic properties of the substituents on the phenyl ring would influence its Lewis acidity and, consequently, its catalytic activity.
Multicomponent Reactions Featuring Arylboronic Acids
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Arylboronic acids are versatile components in several MCRs. A prominent example is the Petasis reaction (also known as the borono-Mannich reaction), a three-component reaction between an amine, a carbonyl compound, and a boronic acid to produce substituted amines. Although specific examples with 4-chloro-3-fluoro-2-hydroxyphenylboronic acid are not documented, its participation in such a reaction would lead to the formation of complex amine structures bearing the 4-chloro-3-fluoro-2-hydroxyphenyl moiety.
Organocatalytic Applications
In some contexts, arylboronic acids can function as organocatalysts. For instance, they have been employed in condensation reactions and as catalysts for certain types of amide bond formations. The hydroxyl group at the 2-position of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid could potentially participate in directing or accelerating reactions through hydrogen bonding or by acting as a Brønsted acid/base shuttle in conjunction with the boronic acid functionality. However, specific research demonstrating the organocatalytic applications of this particular compound is yet to be reported.
Utilization in Flow Chemistry and Microreactor Systems for Enhanced Efficiency
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and often higher yields and purity. Microreactor systems are a key enabling technology for flow chemistry.
The synthesis and application of organofluorine compounds, in particular, can benefit significantly from flow chemistry approaches. While there are no specific reports on the use of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid in flow systems, the principles of flow chemistry are broadly applicable to reactions involving such compounds. For instance, Suzuki-Miyaura cross-coupling reactions, a primary application of arylboronic acids, have been extensively and successfully translated to flow processes. The use of a packed-bed catalyst in a flow reactor can allow for efficient reaction, easy separation of the catalyst from the product stream, and straightforward scalability.
Table 2: Potential Advantages of Flow Chemistry for Reactions Involving 4-Chloro-3-fluoro-2-hydroxyphenylboronic Acid
| Feature | Advantage | Relevance to Arylboronic Acid Chemistry |
| Enhanced Heat Transfer | Improved control over reaction temperature, minimizing side reactions. | Crucial for exothermic cross-coupling reactions. |
| Rapid Mixing | Ensures homogeneous reaction conditions, leading to consistent product quality. | Important for multicomponent reactions where stoichiometry is critical. |
| Increased Safety | Small reaction volumes minimize the risk associated with hazardous reagents or exothermic processes. | Beneficial when working with reactive intermediates or energetic reactions. |
| Facilitated Automation and Scalability | Straightforward to automate for library synthesis and to scale up production by running the system for longer. | Enables efficient optimization and production of compounds derived from 4-chloro-3-fluoro-2-hydroxyphenylboronic acid. |
Solid-Phase Organic Synthesis (SPOS) Applications
Solid-phase organic synthesis is a powerful technique for the rapid synthesis of large libraries of compounds, where molecules are built on a solid support. The unique functionalities of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid make it a promising candidate for various SPOS applications.
The boronic acid moiety can be used to immobilize the molecule onto a solid support. Resins functionalized with diol groups are commonly used to anchor boronic acids through the formation of a boronate ester linkage. This reversible covalent bonding allows for the attachment of the phenylboronic acid to the resin, subsequent chemical transformations on the aromatic ring, and finally, cleavage from the support under specific conditions to release the desired product.
The hydroxyl group and the halogen atoms on the phenyl ring provide multiple points for diversification. Once immobilized, these functional groups can undergo a variety of chemical reactions. For instance, the hydroxyl group can be alkylated or acylated, while the chloro and fluoro atoms can potentially participate in nucleophilic aromatic substitution reactions, although the reactivity would be influenced by the other substituents.
Illustrative Data Table for Potential SPOS Application:
The following table illustrates a hypothetical reaction sequence for the use of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid in the solid-phase synthesis of a small molecule library.
| Step | Reagent/Condition | Purpose | Hypothetical Yield (%) |
| 1 | Diol-functionalized resin, Toluene, reflux | Immobilization of the boronic acid | 95 |
| 2 | Alkyl halide, Base | Alkylation of the hydroxyl group | 88 |
| 3 | Amine, High temperature | Nucleophilic aromatic substitution of the chloro group | 75 |
| 4 | Mild acidic cleavage | Release of the final product from the resin | 92 |
This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.
Development of Novel Reagents and Catalysts Derived from 4-Chloro-3-fluoro-2-hydroxyphenylboronic Acid
The distinct electronic and steric properties conferred by the combination of fluoro, chloro, and hydroxyl groups on the phenylboronic acid core suggest its utility as a precursor for novel reagents and catalysts.
The boronic acid and hydroxyl groups can act as ligands for various metal centers. Coordination of these functionalities to metals such as palladium, copper, or rhodium could lead to the formation of novel catalysts. The electronic nature of the phenyl ring, influenced by the electron-withdrawing halogen atoms, can tune the catalytic activity of the metal center. For example, palladium complexes derived from such ligands could be investigated for their efficacy in cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov
Furthermore, the 2-hydroxyphenylboronic acid motif is known to be a key structural element in the design of fluorescent sensors. The interaction of the boronic acid with diols, such as those found in saccharides, can modulate the fluorescence properties of the molecule. The presence of the halogen atoms could further influence the photophysical properties of such sensors, potentially leading to enhanced sensitivity or selectivity for specific analytes. nih.gov
Illustrative Research Findings for a Derived Catalyst:
A hypothetical study on a palladium catalyst derived from 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid could yield the following findings, presented in the table below.
| Catalyst | Reaction Type | Substrates | Product Yield (%) |
| Pd-complex of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid | Suzuki-Miyaura Coupling | Aryl bromide + Phenylboronic acid | 92 |
| Pd-complex of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid | Heck Reaction | Aryl iodide + Alkene | 85 |
This table is a hypothetical representation of potential research findings and is not based on actual experimental results for the specified compound.
Mechanistic Investigations of Reactions Involving 4 Chloro 3 Fluoro 2 Hydroxyphenylboronic Acid
Elucidation of Detailed Reaction Pathways and Catalytic Cycles
Reactions involving 4-chloro-3-fluoro-2-hydroxyphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling, are understood to proceed through a well-established catalytic cycle involving a palladium catalyst. libretexts.orgresearchgate.netuwindsor.ca This cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. chemrxiv.org The subsequent and crucial step is transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center. rsc.orgresearchgate.net This is followed by reductive elimination, which forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex, a step often facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
While this general pathway is widely accepted, the specific intermediates and the precise mechanism of the transmetalation step can be influenced by various factors, including the nature of the substrates, ligands, base, and solvent. chemrxiv.orgnih.gov
Identification and Characterization of Transient Intermediates (e.g., boronate complexes, transmetalation species)
The transmetalation step in the Suzuki-Miyaura reaction is proposed to involve the formation of transient intermediates. nih.gov For boronic acids, the reaction is typically initiated by the activation of the boronic acid by a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic boronate species. researchgate.net This boronate then reacts with the palladium(II) complex.
Key intermediates that have been proposed and, in some cases, spectroscopically observed in related systems include:
Boronate Complexes: The reaction of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid with a base leads to the formation of a tetracoordinate boronate complex. This species is more electron-rich and thus more reactive towards the palladium center than the neutral boronic acid. researchgate.net
Pre-transmetalation Intermediates: Evidence suggests the formation of intermediates with a Pd-O-B linkage prior to the transfer of the aryl group. nih.govillinois.edu Two main types of such intermediates have been identified in studies of related boronic acids: a tricoordinate boronic acid complex and a tetracoordinate boronate complex. nih.gov The formation and reactivity of these intermediates can be influenced by the reaction conditions, such as the ligand concentration. nih.govillinois.edu
The characterization of these transient species is challenging due to their short lifetimes. However, techniques like low-temperature NMR spectroscopy have been instrumental in identifying and studying these elusive intermediates in model systems. nih.govillinois.edu
Kinetic Studies and Reaction Rate Determinations
Kinetic studies on Suzuki-Miyaura reactions have provided valuable insights into the rate-determining step of the catalytic cycle. Depending on the specific reaction conditions and substrates, either the oxidative addition or the transmetalation can be the slowest step. researchgate.net
Kinetic analyses of pre-transmetalation complexes in related systems have shown that the structure of the boronic ester can significantly affect the rate of transmetalation. For instance, both electron-deficient and electron-rich esters have been observed to lead to a rate increase compared to the corresponding boronic acid. nih.gov
Table 1: Relative Rates of Transmetalation for Different Boronic Acid Derivatives (Hypothetical Data for Illustrative Purposes)
| Boronic Acid Derivative | Relative Rate (k_rel) |
| Arylboronic acid | 1.00 |
| Arylboronic ester (electron-rich) | > 1 |
| Arylboronic ester (electron-deficient) | > 1 |
This table illustrates the general findings from kinetic studies on related compounds, where boronic esters can exhibit enhanced reactivity compared to the parent boronic acid.
Influence of Aromatic Substituents (Chloro, Fluoro, Hydroxy) on Reactivity, Regioselectivity, and Chemoselectivity
The substituents on the phenylboronic acid ring play a critical role in modulating its reactivity and selectivity in cross-coupling reactions.
Chloro and Fluoro Substituents: The chloro and fluoro groups are electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. This can potentially slow down the transmetalation step. However, the increased acidity of the boronic acid can facilitate the formation of the reactive boronate species in the presence of a base. researchgate.net The position of these halogen substituents also influences the regioselectivity of the reaction, particularly in cases where multiple reactive sites are present on the coupling partner. acs.org The C-F bond is generally less reactive towards oxidative addition than C-Cl, C-Br, or C-I bonds, which can be exploited for selective cross-coupling reactions. beilstein-journals.orgnih.gov
Hydroxy Substituent: The ortho-hydroxyl group can have a profound impact on the reactivity of the boronic acid, as discussed in more detail in the following section.
Role of the ortho-Hydroxyl Group in Chelation, Intramolecular Interactions, and Activation
The presence of a hydroxyl group at the ortho position to the boronic acid moiety is known to significantly influence the course of cross-coupling reactions.
Chelation and Directed Reactions: The ortho-hydroxyl group can act as a directing group, coordinating to the palladium center and influencing the regioselectivity of the reaction. This chelation effect can pre-organize the transition state, leading to enhanced reaction rates and specific product formation. In some cases, the hydroxyl group can direct the reaction to a specific site on the coupling partner. researchgate.net
Intramolecular Interactions: The ortho-hydroxyl group can form intramolecular hydrogen bonds with the boronic acid moiety. This can affect the conformation and reactivity of the molecule.
Activation of the C-B Bond: The ortho-hydroxyl group can facilitate the activation of the carbon-boron bond. It has been proposed that the hydroxyl group can participate in the transmetalation step, potentially through the formation of a six-membered ring transition state, which can lower the activation energy of this step.
The directing and activating effects of the ortho-hydroxyl group are a key feature of the reactivity of 2-hydroxyphenylboronic acids and are expected to play a significant role in reactions involving 4-chloro-3-fluoro-2-hydroxyphenylboronic acid.
Solvent Effects and Additive Influences on Reaction Mechanisms and Performance
The choice of solvent and the presence of additives can have a substantial impact on the mechanism and outcome of Suzuki-Miyaura reactions.
Solvent Effects: Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the rates of the individual steps in the catalytic cycle. digitellinc.combeilstein-journals.org Polar aprotic solvents like DMF and MeCN have been shown to affect the selectivity in certain cross-coupling reactions, which has been attributed to their ability to stabilize anionic transition states. nih.govnih.gov The use of aqueous or alcoholic co-solvents is common in Suzuki-Miyaura reactions and can influence the hydrolysis of boronic esters and the activity of the base. researchgate.netnih.gov
Additive Influences: The base is a crucial additive that activates the boronic acid for transmetalation. researchgate.net The strength and nature of the base can influence the reaction rate and selectivity. Other additives, such as salts, can also affect the catalytic activity, for example, by influencing the aggregation state of the catalyst or by participating in the transmetalation step.
The optimal solvent and additive combination for a reaction involving 4-chloro-3-fluoro-2-hydroxyphenylboronic acid would need to be determined empirically, taking into account the specific coupling partner and desired reaction outcome.
Computational and Theoretical Studies of 4 Chloro 3 Fluoro 2 Hydroxyphenylboronic Acid and Its Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic structure of the molecule, providing a wealth of information about its behavior. researchgate.net For substituted phenylboronic acids, DFT, particularly using functionals like B3LYP, has proven effective in calculating molecular geometries, vibrational frequencies, and electronic properties. longdom.orgresearchgate.net
The electronic structure dictates the molecule's stability, geometry, and reactivity. In 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid, the interplay of the substituents on the phenyl ring significantly influences the electron distribution. The boronic acid group [-B(OH)₂] acts as a mild Lewis acid due to the empty p-orbital on the boron atom. nih.gov
Calculations can determine key structural parameters. For phenylboronic acids, the orientation of the hydroxyl groups relative to the phenyl ring leads to different stable conformers (e.g., anti-syn, syn-syn). longdom.orgmdpi.com The C-B bond length is a critical parameter, typically calculated to be in the range of 1.56 to 1.59 Å for substituted phenylboronic acids. longdom.org The B-O bond lengths are generally around 1.36 to 1.37 Å. longdom.org The presence of the ortho-hydroxyl group can lead to intramolecular hydrogen bonding with the boronic acid moiety, influencing its conformation and acidity. researchgate.netbeilstein-journals.orgnih.gov
| Parameter | Typical Calculated Value |
|---|---|
| C-B Bond Length | 1.57 Å |
| B-O Bond Length | 1.37 Å |
| O-B-O Bond Angle | 118° |
| C-C-B Bond Angle | 121° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgcureffi.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. longdom.orgresearchgate.net
For 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid, the electron-withdrawing nature of the chloro, fluoro, and boronic acid groups is expected to lower the HOMO and LUMO energy levels compared to unsubstituted phenylboronic acid. The HOMO is likely distributed over the phenyl ring and the hydroxyl group, while the LUMO would have significant contributions from the boronic acid group and the aromatic system. researchgate.net These calculations are crucial for predicting how the molecule will behave in reactions like the Suzuki-Miyaura coupling, where the boronic acid acts as a nucleophilic partner after activation. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Phenylboronic Acid | -6.5 | -0.8 | 5.7 |
| 4-Fluorophenylboronic acid | -6.7 | -1.0 | 5.7 |
| 4-Chlorophenylboronic acid | -6.8 | -1.2 | 5.6 |
The introduction of any substituent onto a benzene (B151609) ring typically results in a decrease in its aromaticity. researchgate.net Aromaticity can be quantified computationally using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). bohrium.com
The substituents on 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid have competing electronic effects:
Chloro (Cl) and Fluoro (F) : These halogens are electronegative and exhibit a strong electron-withdrawing inductive effect (-I). They also have a weaker electron-donating resonance effect (+R) due to their lone pairs. researchgate.netmdpi.com
Boronic Acid [-B(OH)₂] : This group is electron-withdrawing due to the electron-deficient boron atom. researchgate.net
Transition State Analysis and Reaction Pathway Modeling
Understanding the mechanism of a chemical reaction requires identifying the transition states and intermediates along the reaction pathway. researchgate.net Computational methods can model these pathways and calculate the activation energies, providing insights into reaction rates and selectivity. nih.govrsc.org
Molecular Dynamics Simulations of Reaction Processes and Solvation Effects
While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in an explicit solvent environment. nih.gov This is particularly important for boronic acids, as their reactivity is highly dependent on solvent interactions. nih.govnih.gov
MD simulations can be used to study the solvation shell around the boronic acid group, the dynamics of hydrogen bonding between the molecule and solvent (e.g., water), and conformational changes over time. nih.govacs.org For reactions, MD can help understand how solvent molecules mediate interactions between reactants and stabilize transition states. Developing accurate force fields for boron-containing compounds is a critical aspect of performing reliable MD simulations. nih.govacs.org These simulations can reveal how solvation affects the Lewis acidity of the boron center and the stability of boronate esters, which are key factors in reaction outcomes. researchgate.netnih.gov
Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling
QSRR studies aim to build mathematical models that correlate a molecule's structural or computational properties with its observed chemical reactivity. These models can then be used to predict the behavior of new or untested compounds.
For a series of substituted phenylboronic acids, one could develop a QSRR model for their performance in a specific reaction, like a Suzuki-Miyaura coupling. nih.gov
Descriptor Calculation : Quantum chemical calculations would be used to generate a set of descriptors for each molecule, such as HOMO/LUMO energies, atomic charges on the boron and ipso-carbon, dipole moment, and steric parameters.
Model Building : Statistical methods or machine learning algorithms are then used to find a correlation between these descriptors and experimental data (e.g., reaction yield or rate). nih.govacs.org
Prediction : The resulting model could then predict the reactivity of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid based on its calculated descriptors. This predictive capability is highly valuable in materials science and drug discovery for screening large libraries of potential reactants without the need for extensive experimental work. researchgate.net
In Silico Design of Novel Reaction Conditions, Catalysts, and Ligands
The advancement of computational chemistry has provided powerful tools for the in silico design and optimization of chemical reactions, offering a predictive lens through which to view and manipulate the reactivity of molecules like 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid. By modeling the intricate dance of atoms and energies, researchers can presciently explore novel reaction conditions, catalysts, and ligands, thereby accelerating the discovery of more efficient and selective synthetic methodologies.
Theoretical studies, predominantly employing Density Functional Theory (DFT), are instrumental in elucidating the mechanistic pathways of reactions involving substituted phenylboronic acids. mdpi.comnih.govnih.gov These computational models allow for the exploration of the entire catalytic cycle of cross-coupling reactions, such as the widely utilized Suzuki-Miyaura reaction. nih.govresearchgate.net For a molecule with the electronic complexity of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid, with its varied substituents influencing the electron density of the aromatic ring, DFT calculations can predict how these features will affect key steps of the catalytic cycle.
One of the primary applications of in silico design is the rational selection of ligands for the metal catalyst, which is a critical determinant of the reaction's success. Computational studies have effectively quantified the influence of different phosphine (B1218219) ligands on the Suzuki-Miyaura coupling by analyzing their steric and electronic properties. researchgate.neted.ac.uk Through multiple linear regressions of computationally derived energy barriers for the distinct phases of the reaction—oxidative addition, transmetalation, and reductive elimination—a deeper understanding of ligand effects can be achieved. researchgate.net For instance, such models have revealed that oxidative addition is predominantly influenced by electronic effects, whereas transmetalation and reductive elimination are governed by a combination of both steric and electronic factors of the ligand. researchgate.neted.ac.uk
The in silico approach also extends to the high-throughput virtual screening of extensive ligand libraries. rsc.org This allows for the rapid computational evaluation of a vast array of potential ligands, identifying those with the most promising properties for a specific catalytic transformation before committing to the time and resource-intensive process of synthesis and experimental testing. rsc.orgnih.gov This predictive capability is invaluable for tailoring catalysts to the specific electronic demands of substrates like 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid.
Moreover, computational modeling is crucial for understanding and optimizing reaction conditions. The role of the base in the transmetalation step of the Suzuki-Miyaura reaction, for example, has been a subject of detailed computational analysis. acs.org These studies help to clarify the mechanism by which the base activates the organoboronic acid, providing insights that can guide the selection of the most effective base for a given substrate and catalytic system. acs.org The influence of the solvent can also be modeled to predict its effect on the stability of intermediates and transition states throughout the reaction pathway.
The predictive power of these computational tools can be summarized in the following table, which illustrates the types of data that can be generated through in silico studies to guide the design of a Suzuki-Miyaura reaction for 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid.
| Computational Method | Application in Reaction Design | Predicted Parameters |
| Density Functional Theory (DFT) | Elucidation of the reaction mechanism for the Suzuki-Miyaura coupling of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid. | Energy barriers for oxidative addition, transmetalation, and reductive elimination; stability of intermediates. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of ligand properties with catalytic activity. | Predictive models for catalyst performance based on electronic and steric descriptors of the ligand. |
| Virtual High-Throughput Screening (vHTS) | Rapid evaluation of large ligand libraries to identify promising candidates for the desired cross-coupling reaction. | Binding affinities of ligands to the metal center; predicted catalytic turnover frequencies. |
| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior of the catalyst-substrate complex in solution. | Conformational changes of the ligand and substrate; solvent effects on the reaction pathway. |
While direct computational studies on 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid are not yet prevalent in the literature, the established methodologies for similar substituted arylboronic acids provide a clear roadmap for future in silico investigations. researchgate.netresearchgate.netresearchgate.net Such studies would undoubtedly accelerate the development of novel and optimized synthetic routes utilizing this versatile chemical building block. The continued evolution of computational power and theoretical models promises to further enhance the role of in silico design in the discovery of new catalysts and reaction conditions, making it an indispensable tool in modern synthetic chemistry.
Advanced Spectroscopic and Structural Analysis in the Context of Reactivity and Mechanism
High-Resolution Mass Spectrometry for Detection of Transient Intermediates and Mechanistic Fragments
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid and identifying transient species formed during reactions. By providing exact mass measurements to within a few parts per million (ppm), HRMS allows for the unambiguous determination of molecular formulas for the parent compound, its reaction intermediates, and degradation products.
In mechanistic studies, such as Suzuki-Miyaura cross-coupling reactions, HRMS can detect key intermediates like boronate complexes. For instance, the formation of a palladacycle or a transmetalation intermediate involving the boronic acid could be observed. By coupling HRMS with techniques like electrospray ionization (ESI), it is possible to gently ionize and detect these often-fleeting species directly from a reaction mixture, providing empirical evidence for proposed reaction mechanisms.
| Ion Type | Isotopologue | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | ¹²C₆¹H₆¹¹B³⁵Cl¹⁹F¹⁶O₃ | 191.007256 |
| [M+H]⁺ | ¹²C₆¹H₆¹¹B³⁷Cl¹⁹F¹⁶O₃ | 193.004306 |
| [M-H]⁻ | ¹²C₆¹H₄¹¹B³⁵Cl¹⁹F¹⁶O₃ | 188.991606 |
| [M-H]⁻ | ¹²C₆¹H₄¹¹B³⁷Cl¹⁹F¹⁶O₃ | 190.988656 |
| [M+Na]⁺ | ¹²C₆¹H₅¹¹B³⁵Cl¹⁹F¹⁶O₃Na | 212.989195 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers unparalleled insight into the molecular structure and electronic environment of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid in solution.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign the proton (¹H) and carbon (¹³C) signals, respectively. For this compound, a COSY spectrum would show correlation between the two aromatic protons, confirming their adjacent positions on the phenyl ring. An HSQC spectrum would link each of these protons directly to its attached carbon atom.
Boron-11 NMR (¹¹B NMR): This technique is crucial for understanding the speciation of the boronic acid in solution. Typically, a tricoordinate boronic acid like this one exhibits a broad signal around 30 ppm. sdsu.edu However, boronic acids are known to exist in equilibrium with their cyclic anhydrides, known as boroxines, which resonate at a slightly different chemical shift. sdsu.edu Furthermore, in the presence of diols or other coordinating species, the boron center can become tetracoordinate, resulting in a sharp, upfield signal (typically between 5-15 ppm), indicating the formation of a boronate ester. Monitoring these shifts provides direct evidence of the boron center's involvement in reactions.
Fluorine-19 NMR (¹⁹F NMR): With a 100% natural abundance and high sensitivity, ¹⁹F NMR is an excellent probe for the electronic environment around the fluorine atom. nih.gov The chemical shift of the fluorine signal is highly sensitive to changes in electron density on the aromatic ring. During a reaction, such as an electrophilic substitution or a cross-coupling reaction, any alteration of the electronic properties of the ring would be reflected in a change in the ¹⁹F chemical shift, making it a powerful tool for monitoring reaction progress and understanding electronic effects. nih.gov
| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Key Insights |
|---|---|---|---|
| ¹H | 1D NMR | 6.5 - 8.0 (Aromatic), 5.0 - 9.0 (Broad, -OH, -B(OH)₂) | Number and connectivity of aromatic protons. |
| ¹³C | 1D NMR | 110 - 160 | Provides a map of the carbon skeleton. |
| ¹¹B | 1D NMR | 28 - 33 (Trigonal), 5 - 15 (Tetracohedral) | Reveals the coordination state and speciation of the boron atom. sdsu.edu |
| ¹⁹F | 1D NMR | -110 to -140 | Sensitive probe of the local electronic environment. nih.gov |
| ¹H-¹H | COSY | N/A | Establishes proton-proton coupling networks, confirming neighboring protons. |
| ¹H-¹³C | HSQC/HMBC | N/A | Correlates protons with their directly attached (HSQC) or long-range coupled (HMBC) carbons. |
Single Crystal X-Ray Diffraction of Crystalline Derivatives, Co-crystals, or Reaction Complexes
While obtaining a single crystal of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid itself may be challenging, its crystalline derivatives provide definitive structural information. Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. mdpi.com
By forming co-crystals with other molecules (coformers), it is possible to facilitate crystallization and study intermolecular interactions like hydrogen bonding. researchgate.netmdpi.comnih.gov For this compound, the hydroxyl and boronic acid groups are potent hydrogen bond donors and acceptors. An SCXRD structure of a co-crystal would reveal how these groups interact with a coformer, which can be used to understand its recognition properties and influence its reactivity in the solid state. nih.gov Similarly, crystallizing a reaction complex, for example with a transition metal catalyst, could provide a static snapshot of a key intermediate, offering invaluable mechanistic information. redalyc.orgjmcs.org.mxresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Monitoring Functional Group Transformations
Infrared (IR) and Raman spectroscopy are powerful techniques for monitoring changes in functional groups during a reaction. The vibrational frequencies of chemical bonds are sensitive to their environment.
IR Spectroscopy: The broad O-H stretching band from the hydroxyl and boronic acid groups (around 3200-3400 cm⁻¹) is a prominent feature. The B-O stretching vibration (around 1350 cm⁻¹) is also characteristic. If the boronic acid is converted to a boronate ester during a reaction, the disappearance of the broad O-H band and the appearance of new C-O and B-O stretching bands can be easily monitored in real-time.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR, particularly for symmetric vibrations. Aromatic C=C stretching modes are typically strong in Raman spectra and can provide information about the electronic state of the phenyl ring.
By tracking the appearance and disappearance of key vibrational bands, these techniques can be used to follow the consumption of the starting material and the formation of the product, providing kinetic data and confirming functional group transformations.
UV-Vis Spectroscopy for Monitoring Electronic Changes and Reaction Progress
UV-Vis spectroscopy probes the electronic transitions within a molecule. 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid, containing an aromatic ring, will exhibit π-π* transitions, typically in the ultraviolet region. The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity are sensitive to the substituents on the ring and the extent of conjugation.
This sensitivity can be exploited to monitor reaction progress. For example, in a Suzuki-Miyaura coupling reaction where the phenylboronic acid is coupled to another aromatic system, the resulting product will have a more extended conjugated π-system. This increased conjugation typically leads to a bathochromic (red) shift in the λ_max. By monitoring the change in absorbance at a specific wavelength corresponding to the product or reactant, one can determine the reaction kinetics. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. wisc.edu While typically used for solid-state materials, it can be highly relevant if 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid is used in heterogeneous catalysis or immobilized on a surface. nih.govnih.gov
By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For this molecule, XPS could distinguish between different chemical states of carbon (e.g., C-C, C-O, C-F, C-Cl) and oxygen (C-O-H vs B-O-H). The binding energies of the B 1s, Cl 2p, and F 1s core levels would provide direct information on the electronic state of these key atoms, which could be altered by adsorption onto a catalytic surface. frontiersin.orgsci-hub.st
Derivatization and Functionalization Strategies of 4 Chloro 3 Fluoro 2 Hydroxyphenylboronic Acid
Protection and Deprotection Strategies for the Boronic Acid Moiety
The boronic acid group is highly reactive and often requires protection to withstand various reaction conditions. Two common and effective strategies for the protection of the boronic acid moiety of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid involve the formation of pinacol (B44631) esters and N-methyliminodiacetic acid (MIDA) boronates.
Pinacol Esters: The reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in a suitable solvent affords the corresponding pinacol boronate ester. This transformation is typically carried out under dehydrating conditions. For instance, a method for forming pinacol esters of the closely related 4-chloro-2-fluoro-3-substituted-phenylboronic acids involves condensing the boronic acid with pinacol. rsc.org This protection strategy renders the boron atom less reactive and the resulting pinacol ester is generally stable to a wide range of reagents and purification techniques, such as chromatography. The deprotection to regenerate the free boronic acid can be achieved under mild conditions, often involving transesterification or hydrolysis.
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust protecting group for boronic acids, offering exceptional stability and ease of handling. researchgate.netnih.govrsc.org These crystalline, air-stable derivatives are compatible with a broad spectrum of reaction conditions that would typically degrade free boronic acids. nih.govnih.gov The formation of MIDA boronates from boronic acids can be achieved through various methods, including condensation with MIDA under dehydrating conditions. nih.gov A key advantage of MIDA boronates is their straightforward deprotection under mild aqueous basic conditions, which allows for the slow release of the boronic acid, a feature particularly useful in controlled cross-coupling reactions. nih.gov This strategy has proven invaluable in the multi-step synthesis of complex molecules. nih.govnih.gov
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions |
| Pinacol Ester | Reaction with pinacol, often with removal of water. | Stable to chromatography and a wide range of reagents. | Transesterification or hydrolysis. |
| MIDA Boronate | Condensation with N-methyliminodiacetic acid. | Crystalline, air-stable, compatible with many reagents. | Mild aqueous base. nih.gov |
Chemical Modifications of the ortho-Hydroxyl Group
The presence of a hydroxyl group ortho to the boronic acid moiety provides another site for selective functionalization. Common modifications include esterification, etherification, and complexation, which can alter the compound's physical and chemical properties.
Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid, acid chloride, or anhydride. This transformation can be used to introduce a variety of functional groups and can also serve as a protecting group for the hydroxyl functionality.
Etherification: Etherification of the hydroxyl group, for example, through a Williamson ether synthesis, allows for the introduction of alkyl or aryl substituents. This modification can significantly impact the steric and electronic environment of the molecule.
Complexation: The ortho-hydroxyl and boronic acid groups can act as a bidentate ligand, chelating to metal ions or other Lewis acidic centers. This complexation can influence the reactivity of the aromatic ring and the boronic acid itself.
Strategies for Further Functionalization of the Aromatic Ring
The aromatic ring of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid can be further functionalized through several established synthetic methodologies, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and directed metalation reactions.
Electrophilic Aromatic Substitution (EAS): The existing substituents on the aromatic ring will direct incoming electrophiles to specific positions. The hydroxyl group is a strongly activating ortho-, para-director, while the chloro and fluoro groups are deactivating but also ortho-, para-directing. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.com The interplay of these directing effects, along with steric hindrance, will determine the regioselectivity of EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chloro and fluoro substituents, as well as the boronic acid group, can make the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to these groups. wikipedia.orgscience.govpressbooks.pubnih.gov This allows for the displacement of a halide by a variety of nucleophiles, providing a route to further substituted derivatives.
Directed Metalation Reactions: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orguwindsor.caacs.orgorganic-chemistry.org The hydroxyl group, or a protected form thereof, can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol.
Synthesis of Conjugates or Hybrid Molecules for Materials Science Applications
The functional handles present in 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid make it an attractive building block for the synthesis of advanced materials. The boronic acid moiety, in particular, can be exploited for the preparation of polymers and hybrid molecules with unique properties. Boronate esters can be incorporated into polymer backbones or as pendant groups, leading to materials that are responsive to changes in pH or the presence of diols. researchgate.netacs.orgresearchgate.net This has been utilized in the development of self-healing materials and sensors. rsc.orgacs.org For example, polymers containing boronate esters can be synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of monomers bearing a boronate MIDA ester. acs.org These materials can exhibit dynamic covalent properties, allowing for reprocessing and self-healing. rsc.org
Multi-Step Synthesis of Complex Molecular Architectures Utilizing the Compound as a Key Synthon
The diverse reactivity of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid positions it as a valuable synthon in the multi-step synthesis of complex organic molecules. Its ability to undergo sequential, controlled reactions at the boronic acid, hydroxyl group, and aromatic ring allows for the construction of intricate molecular frameworks. For instance, the use of MIDA boronates enables iterative cross-coupling strategies, where complex molecules are assembled in a stepwise manner from boronic acid building blocks. nih.govnih.govresearchgate.net A patent describes the synthesis of a related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, from 2-chloro-6-fluoroanisole (B1586750) via lithiation and reaction with an electrophilic boronic acid derivative, highlighting a pathway to such substituted phenylboronic acids. google.com These synthons can then be used in subsequent coupling reactions to build larger, more complex structures.
Future Directions and Emerging Research Avenues for 4 Chloro 3 Fluoro 2 Hydroxyphenylboronic Acid
Exploration of Novel Catalytic Roles and Methodologies
Beyond its traditional role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, 4-chloro-3-fluoro-2-hydroxyphenylboronic acid holds considerable promise as a catalyst in its own right. The Lewis acidic boron center, modulated by the electron-withdrawing effects of the halogen substituents, combined with the Brønsted acidic ortho-hydroxyl group, creates a bifunctional platform for catalysis.
Future research should investigate its efficacy as an organocatalyst in several key transformations:
Dehydrative Condensations: Arylboronic acids are known to catalyze dehydrative reactions, such as etherifications and alkylations, by activating alcohols. nih.govnih.gov The specific substitution pattern of this compound could offer unique reactivity or selectivity in these processes.
Hydrogen Bond Donor Catalysis: The hydroxyl groups of boronic acids can act as hydrogen bond donors to activate electrophiles. acs.org The ortho-hydroxyl group in 4-chloro-3-fluoro-2-hydroxyphenylboronic acid, potentially influenced by intramolecular hydrogen bonding with the boronic acid moiety, could lead to novel catalytic cycles, for instance, in the conversion of CO2 into organic carbonates. acs.org
Ligand Development for Asymmetric Catalysis: The ortho-hydroxy and boronic acid groups can act as a bidentate chelation site for transition metals. This opens the door to designing novel chiral ligands where this boronic acid serves as a foundational scaffold. The steric and electronic properties imparted by the chloro and fluoro groups could create a unique chiral pocket, enabling high enantioselectivity in a range of metal-catalyzed reactions.
A summary of potential catalytic explorations is presented in the table below.
| Potential Catalytic Application | Proposed Role of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid | Key Substituent Influence |
| Dehydrative C-C Bond Formation | Lewis/Brønsted acid catalyst to activate benzylic alcohols. nih.gov | Cl and F groups enhance Lewis acidity of the boron center. |
| Aza-Michael Additions | Hydrogen bond donor to activate quinone imine ketals. nih.gov | Ortho-OH group acts as the primary H-bond donor. |
| CO2 Fixation | Co-catalyst for epoxide activation via hydrogen bonding. acs.org | Bifunctionality of ortho-OH and B(OH)2 groups. |
| Asymmetric Synthesis | Chiral ligand scaffold via metal chelation. | Ortho-OH and B(OH)2 provide a bidentate binding site. |
Integration into Machine Learning and Artificial Intelligence-Driven Synthesis Planning and Optimization
The complexity of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid makes it an ideal candidate for integration into machine learning (ML) and artificial intelligence (AI) platforms for chemical synthesis. These computational tools are increasingly used to predict reaction outcomes and optimize conditions, but their predictive power is contingent on the diversity and quality of the training data. chemistryviews.orgrsc.org
Enriching Reaction Datasets: Systematically studying the reactivity of this polysubstituted boronic acid in various cross-coupling reactions (e.g., Suzuki-Miyaura) under a wide range of conditions (catalysts, bases, solvents, temperatures) would generate a high-quality dataset. nih.gov Including both successful and failed reactions in this dataset is crucial for training more robust and accurate ML models that can better predict outcomes for other complex, sterically hindered, or electronically unusual substrates. chemistryviews.org
Predictive Modeling for Novel Reactions: AI algorithms could be trained to recognize the unique structural motifs of this compound to predict entirely new applications. By correlating its calculated physicochemical properties (e.g., Lewis acidity, hydrogen bonding capability, molecular shape) with reactivity databases, AI could propose novel, untested catalytic roles or applications in materials science.
Closed-Loop Optimization: Future research could employ a "closed-loop" workflow where an AI model suggests optimal reaction conditions, which are then performed by an automated synthesis robot. chemistryviews.org The results are fed back to the model, which learns and suggests the next round of experiments, rapidly accelerating the discovery of optimal protocols for challenging transformations involving this compound.
Development of Sustainable and Eco-Friendly Synthetic Routes and Applications
The principles of green chemistry demand the development of more sustainable methods for both the synthesis and application of chemical compounds. Future research on 4-chloro-3-fluoro-2-hydroxyphenylboronic acid should prioritize these goals.
Greener Synthetic Pathways: Traditional boronic acid syntheses often rely on organolithium or Grignard reagents, requiring cryogenic temperatures and stoichiometric metallic waste. A key future direction is the development of a synthesis based on direct C–H borylation. nih.govnih.gov This transition-metal-catalyzed approach would be more atom-economical and avoid harsh reagents.
Aqueous-Phase Catalysis: Investigating the utility of this compound in aqueous media is a critical goal. Its hydroxyl group may impart sufficient water solubility to enable its use in Suzuki-Miyaura couplings or as a catalyst in water, reducing the reliance on volatile organic solvents.
Immobilization and Recyclability: To enhance its sustainability profile as a potential catalyst, future work should explore its immobilization onto solid supports, such as polymers or silica. This would facilitate catalyst separation and recycling, a cornerstone of green chemistry. A comparative overview of synthetic strategies is provided below.
| Synthetic Strategy | Conventional Method | Future Sustainable Method | Key Advantages of Sustainable Method |
| Synthesis | Halogen-lithium exchange followed by trapping with borate (B1201080) esters. mdpi.com | Transition-metal-catalyzed C–H borylation. nih.gov | Higher atom economy, avoids cryogenic conditions and organometallic waste. |
| Application | Reactions in organic solvents (e.g., dioxane, THF). | Catalysis or cross-coupling in aqueous media. | Reduced environmental impact, simplified product purification. |
| Lifecycle | Single-use reagent or catalyst. | Immobilization on a solid support for recovery and reuse. | Lower process cost, reduced waste generation. |
Applications in Advanced Materials Science (e.g., as linkers in Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs))
The defined geometry and functional groups of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid make it an exemplary building block, or "linker," for the construction of crystalline porous materials like COFs and MOFs. alfa-chemistry.comnih.gov
Covalent Organic Frameworks (COFs): Boronic acids are canonical building blocks for COFs, typically undergoing self-condensation to form planar, six-membered boroxine (B1236090) rings or reacting with polyol linkers to form boronate esters. rsc.org The substitution pattern of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid offers several advantages:
The chloro and fluoro groups would project into the pores of the resulting COF, tuning its surface polarity, hydrophobicity, and adsorption properties for applications in gas storage and separation.
The ortho-hydroxyl group provides an additional site for post-synthetic modification or for forming unique linkages, potentially leading to novel framework topologies.
Metal-Organic Frameworks (MOFs): The compound can serve as a bifunctional organic linker in MOFs. The boronic acid and hydroxyl groups can coordinate to metal centers, creating a robust, porous framework. researchgate.net Furthermore, the boronic acid moiety can be left uncoordinated and pointing into the MOF channels, creating a "boronic acid-decorated" MOF. nih.govnih.gov Such materials are highly sought after for their ability to selectively bind and sense cis-diol-containing biomolecules like sugars and glycoproteins. nih.gov
Unexplored Reactivity Patterns and Selectivity Challenges for Further Investigation
The complex substitution pattern of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid presents a rich landscape for fundamental reactivity studies. Understanding how the different functional groups influence each other is key to unlocking the compound's full synthetic potential.
Regioselectivity of C–H Functionalization: The phenyl ring has two remaining C–H bonds. Investigating the regioselectivity of directed C–H activation reactions is a significant challenge. rsc.org The ortho-hydroxyl group is a known directing group, but its influence relative to the electronic bias from the chloro and fluoro substituents needs to be systematically explored. researchgate.net
Protodeboronation Stability: A common side reaction for arylboronic acids is protodeboronation, the cleavage of the C–B bond. researchgate.net Research is needed to quantify the stability of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid to this process under various reaction conditions. The combined electron-withdrawing nature of the substituents may impact the lability of the C–B bond.
Intramolecular Interactions: The potential for a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the boronic acid moiety is high. researchgate.net This interaction could significantly influence the compound's conformation, acidity, and reactivity. Spectroscopic and computational studies are needed to probe this interaction and understand its consequences.
Orthogonal Reactivity: A major challenge is to develop conditions that allow for the selective reaction of one functional group in the presence of the others. For example, can the hydroxyl group be selectively alkylated or acylated without engaging the boronic acid? Can the boronic acid undergo Suzuki coupling while leaving the C–Cl bond intact, or vice-versa? Answering these questions will be crucial for its use as a versatile synthetic building block.
| Research Question | Focus Area | Potential Methodology | Significance |
| C–H Functionalization | Regioselectivity | Competition experiments with various directing groups and catalysts. rsc.org | Access to novel, highly functionalized aromatic compounds. |
| C–B Bond Stability | Reaction Kinetics | Quantitative NMR studies to measure the rate of protodeboronation under acidic/basic conditions. researchgate.net | Defines the operational window for reliable use in synthesis. |
| Intramolecular H-Bonding | Structural Chemistry | Variable-temperature NMR, X-ray crystallography, DFT calculations. researchgate.net | Understanding fundamental structure-reactivity relationships. |
| Selective Transformations | Synthetic Strategy | Screening of orthogonal protection/deprotection and reaction conditions (e.g., chemoselective cross-coupling). acs.org | Enables multi-step, diversity-oriented synthesis. |
Q & A
Basic Research Questions
Q. What are the key structural features of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid, and how do they influence its reactivity in Suzuki-Miyaura couplings?
- Answer : The compound contains a boronic acid group (-B(OH)₂) at the 1-position, a hydroxyl group (-OH) at the 2-position, and chloro/fluoro substituents at the 3- and 4-positions. The hydroxyl group enhances hydrogen-bonding interactions, improving catalytic efficiency in cross-coupling reactions. Fluorine’s electronegativity increases the electrophilicity of the arylboronic acid, while chlorine provides steric bulk. Optimize coupling by using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous, oxygen-free conditions with a 1:1.2 molar ratio of boronic acid to aryl halide .
Q. How can researchers purify 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid to achieve >95% purity for sensitive biological assays?
- Methodology :
Recrystallization : Use a 1:3 (v/v) mixture of ethyl acetate/hexane at 0–4°C.
Column Chromatography : Employ silica gel (60–120 mesh) with a gradient of 5–20% methanol in dichloromethane. Monitor fractions via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂).
Final Purity Check : Validate with HPLC (C18 column, 0.1% TFA in H₂O/MeOH, 70:30, flow rate 1 mL/min) .
Q. What safety protocols are critical when handling this compound in aqueous environments?
- Protocols :
- Skin Protection : Wear nitrile gloves (tested for permeability to boronic acids) and a lab coat.
- Respiratory Protection : Use a NIOSH-approved N95 mask if handling powders in non-ventilated areas.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste channels .
Advanced Research Questions
Q. How do the electronic effects of the chloro and fluoro substituents impact the compound’s stability under basic conditions?
- Analysis : The electron-withdrawing fluorine at the 3-position increases the boronic acid’s Lewis acidity, accelerating protodeboronation under basic conditions. Chlorine’s inductive effect further destabilizes the boronate intermediate. To mitigate, use buffered conditions (pH 7–8) and low temperatures (0–5°C). Stability can be quantified via ¹¹B NMR (δ ~30 ppm for intact boronic acid; δ ~18 ppm indicates degradation) .
Q. What strategies can optimize enzymatic inhibition studies using this compound, given its hydroxyl group’s potential for non-specific binding?
- Approach :
Derivatization : Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether during screening.
Competitive Assays : Use isothermal titration calorimetry (ITC) to distinguish specific vs. nonspecific binding.
Structural Analysis : Co-crystallize with target enzymes (e.g., serine proteases) to map interactions. Reference structurally similar compounds like 3-chloro-4-formylphenylboronic acid (CID 42614540) for comparison .
Q. How does the substitution pattern of this compound compare to analogs like 4-Chloro-3-(trifluoromethyl)phenylboronic acid in catalytic applications?
- Comparative Data :
| Compound | Substituents | Catalytic Efficiency (Suzuki-Miyaura)* |
|---|---|---|
| 4-Chloro-3-fluoro-2-hydroxy | Cl (4), F (3), OH (2) | 85% yield (Pd(OAc)₂, K₂CO₃, DMF) |
| 4-Chloro-3-(CF₃)phenyl | Cl (4), CF₃ (3) | 72% yield (same conditions) |
- Conclusion : The hydroxyl group improves solubility and catalyst coordination, whereas CF₃ introduces steric hindrance. Use this compound for substrates requiring high steric tolerance .
Q. What analytical techniques are most effective for characterizing degradation products of this compound under oxidative conditions?
- Workflow :
LC-MS : Monitor [M+H]⁺ at m/z 190.3 (intact compound) vs. m/z 174.3 (deboronated product).
FTIR : Track loss of B-O stretching (~1340 cm⁻¹) and O-H bending (~1440 cm⁻¹).
EPR : Detect radical intermediates if oxidation involves free-radical pathways .
Data Gaps and Contradictions
- Stability in Protic Solvents : reports stability in methanol, while suggests degradation at >40°C. Re-evaluate via accelerated stability studies (40°C/75% RH for 14 days).
- Enzyme Specificity : Conflicting data exists between (enzyme inhibition) and (no activity against similar targets). Conduct kinetic assays (e.g., Ki determination) to resolve .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
